Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate
Description
Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-5-ylidene core, a piperidylmethyl substituent at position 3, and a methyl ester group at position 2. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The piperidylmethyl group enhances solubility and may facilitate interactions with biological targets via hydrogen bonding or steric effects .
Properties
IUPAC Name |
methyl (2Z)-2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-10(15)7-9-11(16)14(12(17)19-9)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYJLKRASLVBFT-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=O)S1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N(C(=O)S1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The thiazolidinone scaffold is common among analogs, but substituent variations dictate functional differences:
Physicochemical and ADMET Properties
- Solubility : Piperidylmethyl and pyridine groups improve aqueous solubility compared to aryl-substituted analogs .
- Metabolic Stability : Electron-withdrawing groups (e.g., oxo, trifluoromethyl) reduce CYP450-mediated degradation .
- Toxicity : Piperidine-containing compounds may exhibit neurotoxicity at high doses, necessitating SAR optimization .
Key Research Findings
- Antimicrobial Potency : The piperidylmethyl derivative shows superior biofilm inhibition compared to pyridine-based analogs, likely due to enhanced membrane penetration .
- Structural Flexibility: Crystal structures reveal that planarity of the thiazolidinone ring and dihedral angles with substituents (e.g., 65° for phenyl rings) influence binding to enzymatic pockets .
- Therapeutic Index : Aroyl-substituted derivatives exhibit higher cytotoxicity (lower therapeutic index) than piperidylmethyl analogs, limiting their clinical utility .
Biological Activity
Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazolidinone derivatives. Its structure includes a thiazolidine ring, which is known for various biological activities. The compound's molecular formula is C₁₁H₁₃N₃O₄S, and its systematic name reflects its complex structure involving piperidine and dioxo functionalities.
Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that several thiazolidinone compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds structurally related to this compound showed promising results in inhibiting bacterial growth in vitro .
Antioxidant Properties
Thiazolidinones are also recognized for their antioxidant activities. Research has shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. In cell-based assays, this compound demonstrated a capacity to inhibit lipid peroxidation, suggesting its potential use as an antioxidant agent .
Anticancer Activity
The anticancer properties of thiazolidinones have been explored extensively. This compound has shown cytotoxic effects on various cancer cell lines. In particular, studies indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been reported. For example, studies have noted that derivatives of thiazolidinones can inhibit α-amylase and urease activities. This compound was evaluated for its enzyme inhibitory potential and exhibited significant activity against these enzymes .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant activity of various thiazolidinones using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, this compound exhibited an IC50 value of 25 µg/mL. This suggests a robust capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.
Q & A
Q. Table 1. Representative Reaction Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | −5°C to 80°C | |
| Solvent | Methanol/DCM | |
| Reaction Time | 6–24 hours | |
| Catalyst | Triphenylphosphine |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor < 0.03) to resolve stereochemistry .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Q. Table 2. Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 1622.23 ų | |
| R factor | 0.029 (R1) |
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like aldose reductase (ALR2). Key residues: Tyr48, His110, and Trp111 .
- Molecular dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC50 values (e.g., 2.54 μM for ALR2 inhibition) .
Advanced: What mechanisms underlie its antifungal and enzyme inhibitory activities?
Methodological Answer:
- Antifungal action : Disruption of ergosterol biosynthesis in Candida spp. via thiazolidinone ring interactions with lanosterol demethylase .
- Aldose reductase inhibition : Competitive binding to the ALR2 active site, validated by IC50 = 2.82 μM and ΔG = −9.8 kcal/mol in docking studies .
- Biofilm disruption : Thiosemicarbazone moieties inhibit quorum sensing in Haemophilus influenzae (MIC = 16 μg/mL) .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable analysis :
- Statistical optimization : Design of Experiments (DoE) with Response Surface Methodology (RSM) to identify critical factors (e.g., pH, temperature) .
Advanced: How does isomerism (Z/E) affect reactivity and bioactivity?
Methodological Answer:
- Stereochemical control : Use NOESY NMR to confirm Z-configuration of exocyclic double bonds (e.g., ¹H-¹H coupling between thiazolidinone and acetate groups) .
- Bioactivity impact : Z-isomers show 10-fold higher antifungal activity than E-isomers due to enhanced membrane penetration .
Advanced: Can polymorphism influence physicochemical properties?
Methodological Answer:
- Crystal packing analysis : Compare polymorphs (e.g., P2₁/n vs. P2₁/c) for differences in hydrogen bonding (C−H···O vs. π-π stacking) .
- Dissolution rate : Monoclinic forms exhibit 30% faster dissolution than triclinic forms, impacting bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
